molecular formula C11H14FNO2 B13519215 ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate

ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate

Cat. No.: B13519215
M. Wt: 211.23 g/mol
InChI Key: SIHVBHFOAHJMHU-JTQLQIEISA-N
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Description

Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound with a molecular formula of C11H14FNO2 This compound is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ethyl (3S)-3-nitro-3-(4-fluorophenyl)propanoate.

    Reduction: Formation of (3S)-3-amino-3-(4-fluorophenyl)propanol.

    Substitution: Formation of ethyl (3S)-3-amino-3-(4-substituted phenyl)propanoate.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can be compared with similar compounds such as:

    Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of fluorine.

    Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate: Features a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

SIHVBHFOAHJMHU-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)F)N

Origin of Product

United States

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